2-Bromo-4-methylbiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methyl-1-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYCDJHYKHJOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Biphenyl Scaffold in Modern Chemistry
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Bromo-4-methylbiphenyl
Executive Summary: This technical guide provides a comprehensive analysis of 2-Bromo-4-methylbiphenyl (CAS No. 29180-98-1), a key halogenated aromatic intermediate. The document details its molecular structure, physicochemical properties, and strategic importance in modern organic synthesis. Emphasis is placed on the practical application of this building block in palladium-catalyzed cross-coupling reactions, which are foundational in the fields of drug discovery and materials science. This guide offers field-proven insights, including detailed experimental protocols for its synthesis and subsequent functionalization, aimed at researchers, chemists, and professionals in pharmaceutical and chemical development.
The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science.[1][2] Its rigid, yet conformationally flexible, diaryl framework allows it to serve as a versatile scaffold for constructing complex molecular architectures with tailored biological or photophysical properties. Biphenyl derivatives are integral to a wide range of pharmaceuticals, including anti-hypertensives, anti-inflammatory agents, and novel cancer immunotherapies targeting the PD-1/PD-L1 axis.[2][3] Furthermore, their unique electronic properties make them essential components in organic light-emitting diodes (OLEDs).[4]
2-Bromo-4-methylbiphenyl is a strategically substituted intermediate. The presence of a bromine atom at the 2-position offers a reactive handle for selective carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4] The methyl group at the 4-position modulates the molecule's electronic properties and solubility, while the ortho-bromo substitution introduces significant steric influence, which can be exploited to control atropisomerism in certain derivatives. This guide elucidates the core structural features of 2-Bromo-4-methylbiphenyl and provides a technical framework for its synthesis and application.
Molecular Structure and Physicochemical Properties
Structural Elucidation
2-Bromo-4-methylbiphenyl consists of two phenyl rings joined by a single C-C bond. One ring is substituted with a bromine atom at the C2 position and a methyl group at the C4 position. The official IUPAC name is 2-Bromo-4-methyl-1,1'-biphenyl.
The key structural features are:
-
Asymmetry: The substitution pattern renders the molecule chiral, though it exists as a racemic mixture unless resolved.
-
Steric Hindrance: The bromine atom ortho to the biphenyl linkage forces a dihedral angle between the two phenyl rings. This twisted conformation is a hallmark of ortho-substituted biphenyls and influences the molecule's reactivity and physical properties.
-
Reactive Site: The C-Br bond is the primary site for synthetic modification, being susceptible to oxidative addition by palladium(0) catalysts.
Physicochemical Data
Quantitative experimental data for 2-Bromo-4-methylbiphenyl is not extensively published. The following table summarizes its known identifiers and key properties.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-4-methyl-1,1'-biphenyl | - |
| CAS Number | 29180-98-1 | [5][6] |
| Molecular Formula | C₁₃H₁₁Br | [5][6] |
| Molecular Weight | 247.13 g/mol | [5][6] |
| Physical Form | Liquid | |
| Purity | ≥97% (typical commercial grade) | |
| InChI Key | XDYCDJHYKHJOQA-UHFFFAOYSA-N | |
| SMILES | CC1=CC=C(C2=CC=CC=C2)C(Br)=C1 | [6] |
| Hazard Statements | H302, H315, H319, H335 | [6] |
Synthesis of 2-Bromo-4-methylbiphenyl
The most logical and industrially relevant method for synthesizing 2-Bromo-4-methylbiphenyl is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful and versatile tool for the formation of C-C bonds between aryl halides and arylboronic acids.[7]
Retrosynthetic Strategy and Workflow
A common retrosynthetic approach involves disconnecting the biphenyl C-C bond. This leads to two potential precursor pairs:
-
Phenylboronic acid and a 2-bromo-4-methyl-substituted aryl halide.
-
(2-Bromo-4-methylphenyl)boronic acid and a phenyl halide.
A practical and efficient forward synthesis involves the coupling of 2,5-dibromotoluene with phenylboronic acid . This approach leverages readily available starting materials. The selectivity of the reaction, favoring mono-coupling, can be controlled by stoichiometry.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 29180-98-1 CAS Manufactory [m.chemicalbook.com]
- 6. 29180-98-1|2-Bromo-4-methyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 7. Suzuki Coupling [organic-chemistry.org]
The Alchemist's Compass: A Technical Guide to Key Intermediates in Organic Synthesis
Foreword
In the intricate dance of atoms that constitutes organic synthesis, the path from simple starting materials to complex, life-altering molecules is rarely a direct one. This journey is punctuated by the fleeting existence of highly reactive, transient species known as reaction intermediates. These ephemeral entities, though often unisolable, are the true linchpins of chemical transformation, dictating the course of a reaction, its efficiency, and the stereochemical outcome of the final product. For the modern researcher, scientist, and drug development professional, a deep and intuitive understanding of these key intermediates is not merely academic; it is the compass by which we navigate the vast and often unpredictable landscape of synthetic chemistry.
This guide is conceived not as a rigid textbook, but as a technical companion for the practicing scientist. It eschews a rote recitation of facts in favor of a narrative that weaves together the fundamental principles of structure and reactivity with the hard-won insights of practical application. Herein, we will dissect the nature of the most pivotal intermediates in organic synthesis, exploring the causality behind their formation, the subtleties of their stability, and the elegance of their subsequent transformations. Each protocol described is presented as a self-validating system, a testament to the robustness and reproducibility that underpins scientific integrity. Through a rigorous grounding in authoritative literature and the visualization of complex mechanisms, this guide aims to empower you, the modern alchemist, to not only understand the path of a reaction but to confidently and creatively direct it.
Chapter 1: The Crossroads of Reaction: An Introduction to Intermediates
A chemical reaction, at its core, is a reorganization of bonds. This process is seldom a single, concerted event. Instead, it proceeds through a series of steps, traversing energy landscapes of peaks and valleys. The valleys in this landscape represent transient, yet discrete, chemical species known as reaction intermediates.[1][2] These are molecules with a finite, albeit often very short, lifetime that are formed from the reactants and are subsequently converted into the final products.[2]
The study of reaction intermediates is paramount as they are the mechanistic heart of a chemical transformation.[3] Understanding their structure, stability, and reactivity allows chemists to rationalize reaction outcomes, predict the formation of byproducts, and, most importantly, devise strategies to control the course of a synthesis. In the realm of drug development, the ability to selectively generate and manipulate a key intermediate can be the difference between a viable synthetic route and a dead end.[4]
Intermediates can be broadly classified based on the nature of the reactive center. The most common and synthetically useful classes, which will be the focus of this guide, are:
-
Carbocations: Positively charged carbon species.
-
Carbanions and Enolates: Negatively charged carbon species and their resonance-stabilized counterparts.
-
Free Radicals: Neutral species with an unpaired electron.
-
Carbenes and Nitrenes: Neutral, divalent carbon and monovalent nitrogen species, respectively.
-
Arynes: Highly reactive, neutral intermediates derived from aromatic rings.
The following chapters will delve into the specific characteristics and synthetic applications of each of these pivotal classes of intermediates.
Chapter 2: The Electron-Deficient Architects: Carbocations
Carbocations, species containing a positively charged, trivalent carbon atom, are among the most fundamental and widely studied reactive intermediates in organic chemistry.[5][6] Their electron-deficient nature makes them potent electrophiles, driving a vast array of synthetic transformations.
Structure and Stability: Taming the Positive Charge
A simple alkyl carbocation features a central carbon atom that is sp²-hybridized, possessing a trigonal planar geometry with bond angles of approximately 120°. The vacant p-orbital, perpendicular to the plane of the three substituents, is the locus of the positive charge.
The stability of a carbocation is of paramount importance as it dictates the feasibility of its formation and its subsequent fate. The primary factors influencing carbocation stability are:
-
Inductive Effects: Alkyl groups are weakly electron-donating and can stabilize an adjacent positive charge through the inductive effect. This leads to the well-established stability trend: tertiary (3°) > secondary (2°) > primary (1°) > methyl.[5][7]
-
Hyperconjugation: The stabilization of a carbocation can also be explained by hyperconjugation, which involves the overlap of the filled σ-bonds of adjacent C-H or C-C bonds with the empty p-orbital of the carbocation. The more alkyl substituents present, the greater the opportunity for hyperconjugation and the more stable the carbocation.
-
Resonance: Delocalization of the positive charge through resonance is a powerful stabilizing effect. Allylic and benzylic carbocations, where the positive charge is adjacent to a π-system, are significantly more stable than their simple alkyl counterparts due to the dispersal of the charge over multiple atoms.
| Carbocation Type | Relative Stability | Key Stabilizing Factors |
| Tertiary (e.g., t-butyl) | Most Stable | Inductive Effect, Hyperconjugation |
| Secondary (e.g., isopropyl) | Inductive Effect, Hyperconjugation | |
| Primary (e.g., ethyl) | Inductive Effect, Hyperconjugation | |
| Methyl | Least Stable | None |
| Benzylic | Highly Stabilized | Resonance |
| Allylic | Highly Stabilized | Resonance |
The SN1 Reaction: A Stepwise Journey via a Carbocation
The unimolecular nucleophilic substitution (SN1) reaction is a cornerstone of organic chemistry that proceeds through a carbocation intermediate.[5][7][8] The reaction occurs in a stepwise manner: the rate-determining step is the departure of the leaving group to form a carbocation, which is then rapidly captured by a nucleophile.[1][7][8]
Experimental Protocol: Synthesis of tert-Butyl Chloride (An SN1 Reaction) [2][5][9]
Objective: To synthesize tert-butyl chloride from tert-butanol via an SN1 reaction.
Materials:
-
tert-Butanol (15 g)
-
Concentrated Hydrochloric Acid (50 mL)
-
5% Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Separatory Funnel (250 mL)
-
Erlenmeyer Flasks
-
Distillation Apparatus
Procedure:
-
In a 250 mL separatory funnel, combine 15 g of tert-butanol and 50 mL of concentrated hydrochloric acid.
-
Gently swirl the mixture for about 1 minute. The solution will become cloudy as the immiscible tert-butyl chloride forms.
-
Stopper the funnel and shake for 15-20 minutes, periodically venting the pressure.
-
Allow the layers to separate. The upper layer is the crude tert-butyl chloride.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 25 mL of water, followed by 25 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently as CO₂ is evolved.
-
Wash again with 25 mL of water.
-
Drain the organic layer into a dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant the dried liquid into a distillation flask and perform a simple distillation, collecting the fraction that boils between 48-52 °C.
-
Characterize the product by IR spectroscopy and determine the yield. The IR spectrum should show the disappearance of the broad O-H stretch from the starting material.
Causality of Experimental Choices: The use of a tertiary alcohol ensures the formation of a relatively stable tertiary carbocation, favoring the SN1 pathway. Concentrated HCl provides both the proton to activate the hydroxyl group as a good leaving group (water) and the chloride nucleophile. The aqueous workup and washing steps are crucial for removing unreacted starting materials, acid, and water-soluble byproducts, ensuring the purity of the final product.
Diagram: SN1 Reaction Mechanism
Caption: Mechanism of the SN1 synthesis of tert-butyl chloride.
Rearrangements: The Carbocation's Quest for Stability
A hallmark of reactions involving carbocation intermediates is their propensity to undergo rearrangements to form more stable carbocations.[10] This typically occurs via a 1,2-hydride or 1,2-alkyl shift.
-
Wagner-Meerwein Rearrangement: This is a class of carbocation 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon.[9]
-
Pinacol Rearrangement: This reaction involves the acid-catalyzed rearrangement of a 1,2-diol (a vicinal diol) to a ketone or aldehyde.[2][11][12] The mechanism proceeds through a carbocation intermediate that undergoes a 1,2-alkyl shift.[2][11]
Experimental Protocol: The Pinacol Rearrangement of Pinacol [3][13][14]
Objective: To synthesize pinacolone from pinacol via an acid-catalyzed rearrangement.
Materials:
-
Pinacol hydrate (10.0 g)
-
Concentrated Sulfuric Acid (10 mL)
-
Water (40 mL)
-
Boiling Chips
-
Distillation Apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10.0 g of pinacol hydrate in 40 mL of water.
-
Carefully add 10 mL of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.
-
Add a few boiling chips to the flask.
-
Set up a simple distillation apparatus and heat the mixture.
-
Collect the distillate until the temperature of the distilling vapor reaches 100 °C. The pinacolone will co-distill with water.
-
Separate the upper organic layer (pinacolone) from the aqueous layer in the distillate using a separatory funnel.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Purify the pinacolone by fractional distillation, collecting the fraction boiling at approximately 106 °C.
-
Characterize the product using IR and NMR spectroscopy. The IR spectrum should show a strong carbonyl stretch around 1715 cm⁻¹.
Causality of Experimental Choices: The strong acid (H₂SO₄) is essential to protonate one of the hydroxyl groups, converting it into a good leaving group (water). Heating the reaction mixture provides the energy for the dehydration and subsequent rearrangement. The product, pinacolone, is less water-soluble than the starting diol and can be conveniently separated by distillation.
Diagram: Pinacol Rearrangement Mechanism
Caption: Mechanism of the pinacol rearrangement.
Chapter 3: The Electron-Rich Nucleophiles: Carbanions and Enolates
Carbanions are trivalent carbon species that bear a negative charge, making them strong bases and potent nucleophiles. Enolates are resonance-stabilized carbanions formed by the deprotonation of a carbon atom α to a carbonyl group. Their ambident nucleophilic nature, with reactivity at both the α-carbon and the oxygen, makes them exceptionally versatile intermediates in carbon-carbon bond-forming reactions.
Aldol Condensation: Building Blocks of Complexity
The aldol condensation is a powerful reaction that forms a new C-C bond by reacting an enolate with an aldehyde or ketone. The initial product is a β-hydroxy carbonyl compound, which can often be dehydrated to form an α,β-unsaturated carbonyl compound.
Experimental Protocol: Synthesis of Dibenzalacetone via Aldol Condensation [7][10][15][16]
Objective: To synthesize dibenzalacetone from benzaldehyde and acetone using a base-catalyzed aldol condensation.
Materials:
-
Benzaldehyde (2.12 g, 2.0 mL)
-
Acetone (0.58 g, 0.73 mL)
-
Ethanol (20 mL)
-
10% Sodium Hydroxide Solution (2.5 mL)
-
Glacial Acetic Acid
-
Buchner Funnel and Filter Flask
-
Ice Bath
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 2.12 g of benzaldehyde and 0.58 g of acetone in 20 mL of ethanol.
-
While stirring, slowly add 2.5 mL of 10% aqueous sodium hydroxide solution.
-
Continue stirring for 15-20 minutes at room temperature. A yellow precipitate of dibenzalacetone will form.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a minimal amount of hot ethanol.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
-
Determine the melting point and yield of the product.
Causality of Experimental Choices: Sodium hydroxide is the base catalyst that deprotonates acetone to form the enolate nucleophile. Benzaldehyde, which lacks α-hydrogens, can only act as the electrophile, preventing self-condensation. The use of a stoichiometric excess of benzaldehyde ensures that the acetone reacts on both sides. Ethanol serves as a solvent that can dissolve both the organic reactants and the aqueous base. Recrystallization is a standard purification technique for solid organic compounds.
Diagram: Aldol Condensation Workflow
Caption: Experimental workflow for the synthesis of dibenzalacetone.
The Wittig Reaction: From Carbonyls to Alkenes
The Wittig reaction is an indispensable tool for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is a carbanion stabilized by an adjacent phosphonium group.
Experimental Protocol: The Wittig Reaction of Benzaldehyde [17][18][19]
Objective: To synthesize ethyl cinnamate from benzaldehyde and (carbethoxymethylene)triphenylphosphorane.
Materials:
-
Benzaldehyde (60 mg)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 equivalents)
-
Dichloromethane (3 mL)
-
Hexanes
-
Ethyl Acetate
-
TLC plate and chamber
-
Microscale column chromatography setup
Procedure:
-
Dissolve approximately 60 mg of benzaldehyde in 3 mL of dichloromethane in a small vial equipped with a stir vane.
-
Add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise while stirring.
-
Stir the reaction at room temperature for 2 hours, monitoring the progress by TLC (10% ethyl acetate in hexanes).
-
Once the reaction is complete, evaporate the dichloromethane with a gentle stream of nitrogen.
-
Dissolve the residue in a minimal amount of 25% diethyl ether in hexanes. The triphenylphosphine oxide byproduct will precipitate as a white solid.
-
Carefully transfer the supernatant to a clean vial and evaporate the solvent.
-
Purify the crude product by microscale column chromatography using a silica gel column and an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the product and evaporate the solvent to obtain pure ethyl cinnamate.
-
Characterize the product by IR and NMR spectroscopy.
Causality of Experimental Choices: The phosphorus ylide is the key reagent that acts as the nucleophilic carbanion. Dichloromethane is a common solvent for Wittig reactions. The formation of the highly stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction. The difference in polarity between the nonpolar alkene product and the polar triphenylphosphine oxide allows for a straightforward initial separation by precipitation. Column chromatography is a standard technique for purifying organic compounds.
Chapter 4: The Unpaired Electron: Free Radicals
Free radicals are neutral species characterized by the presence of an unpaired electron. This makes them highly reactive and key intermediates in a variety of important transformations, including polymerizations, halogenations, and certain biosynthetic pathways.
AIBN-Initiated Polymerization: Chain Reactions in Action
Azobisisobutyronitrile (AIBN) is a common radical initiator. Upon heating or photolysis, it decomposes to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals can then initiate a chain reaction, such as the polymerization of an alkene.
Experimental Protocol: Free Radical Polymerization of Styrene [8][20][21]
Objective: To polymerize styrene using AIBN as a radical initiator.
Materials:
-
Styrene (4 g)
-
Azobisisobutyronitrile (AIBN) (35 mg)
-
Toluene
-
Methanol
-
Test tube
-
Hot water bath
Procedure:
-
In a test tube, dissolve 35 mg of AIBN in 4 g of styrene.
-
Place the test tube in a hot water bath at approximately 80 °C for 20-25 minutes. The solution will become more viscous as polymerization proceeds.
-
Remove the test tube from the hot water bath and cool it in an ice bath to quench the reaction.
-
Dissolve the resulting polystyrene in about 30 mL of toluene.
-
Precipitate the polymer by slowly adding the toluene solution to a beaker containing an excess of methanol while stirring.
-
Collect the white, stringy polystyrene by decantation or filtration.
-
Wash the polymer with methanol and allow it to dry.
Causality of Experimental Choices: AIBN is chosen as the initiator because it decomposes at a convenient rate at moderate temperatures. Styrene is a readily available monomer that forms a relatively stable benzylic radical upon addition of the initiating radical, which propagates the polymerization. Toluene is a good solvent for both the monomer and the polymer, while methanol is a poor solvent for the polymer, allowing for its precipitation and isolation.
Diagram: Radical Polymerization of Styrene
Caption: Key stages of free radical polymerization.
Chapter 5: The Ambivalent Reactants: Carbenes, Nitrenes, and Arynes
This final chapter explores a fascinating class of highly reactive, neutral intermediates: carbenes, their nitrogen analogs (nitrenes), and the strained aromatic intermediates known as arynes. These species are characterized by their electron deficiency and their ability to undergo unique cycloaddition and insertion reactions.
Simmons-Smith Reaction: A Carbene-like Cyclopropanation
The Simmons-Smith reaction is a stereospecific method for the cyclopropanation of alkenes. It utilizes a carbenoid, an organozinc species (iodomethyl)zinc iodide (ICH₂ZnI), which behaves as a source of methylene (CH₂).
Hofmann Rearrangement: A Nitrene-Mediated Transformation
The Hofmann rearrangement is the conversion of a primary amide to a primary amine with one fewer carbon atom. The reaction proceeds through a nitrene intermediate, which undergoes a rearrangement to an isocyanate that is then hydrolyzed.
Experimental Protocol: Hofmann Rearrangement of Benzamide
Objective: To synthesize aniline from benzamide via a Hofmann rearrangement.
Materials:
-
Benzamide
-
Bromine
-
Sodium Hydroxide solution
-
Ice bath
-
Distillation apparatus
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cold solution of sodium hydroxide.
-
Add benzamide to the cold sodium hypobromite solution and stir.
-
Slowly warm the reaction mixture. The rearrangement will occur, and aniline will be formed.
-
Isolate the aniline by steam distillation.
-
Extract the aniline from the distillate with a suitable organic solvent.
-
Dry the organic extract and remove the solvent to obtain aniline.
Causality of Experimental Choices: The use of bromine and a strong base generates the hypobromite, which is the oxidizing agent that converts the amide to the N-bromoamide. The excess base then promotes the formation of the nitrene and the subsequent rearrangement. Steam distillation is an effective method for separating the volatile aniline from the non-volatile inorganic salts in the reaction mixture.
Benzyne: The Strained Aromatic Intermediate
Benzyne is a highly reactive intermediate derived from a benzene ring by the formal removal of two adjacent substituents, resulting in a strained triple bond within the ring. It readily undergoes nucleophilic addition and cycloaddition reactions.[11][13][18][22][23][24][25]
Generation and Trapping of Benzyne from Anthranilic Acid
Objective: To generate benzyne from anthranilic acid and trap it with a diene in a Diels-Alder reaction.
Materials:
-
Anthranilic acid
-
Amyl nitrite
-
1,2-dichloroethane (solvent)
-
Furan (or another suitable diene)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid in 1,2-dichloroethane.
-
Add the diene (e.g., furan) to the solution.
-
Heat the mixture to reflux.
-
Slowly add a solution of amyl nitrite in 1,2-dichloroethane to the refluxing mixture.
-
Continue to reflux for 30-60 minutes after the addition is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the cycloadduct by column chromatography or recrystallization.
Causality of Experimental Choices: Anthranilic acid is a convenient precursor to benzyne. Diazotization with amyl nitrite forms a diazonium salt, which readily decomposes upon heating to lose N₂ and CO₂, generating benzyne. The benzyne is generated in the presence of a trapping agent (the diene) to ensure it is consumed in the desired reaction rather than undergoing polymerization.
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University of Mississippi eGrove. Development of Standard Operating Procedure: Admicellar Polymerization of Polystyrene Thin Film (Aibn) on Polysciences 30-50µ. [Link]
-
From the Lecture Hall to the Laboratory: The Pinacol Rearrangement: Fostering Problem Solving Abilities and Critical Thinking Sk. [Link]
-
DOKUMEN.PUB. Advanced Organic Chemistry 0387448993, 9780387448992. [Link]
-
Bookdelivery United States. Book Advanced Organic Chemistry: Part b: Reaction and Synthesis Carey, Francis A. ; Sundberg, Richard J.. [Link]
-
eBooks.com. March's Advanced Organic Chemistry (8th ed.). [Link]
-
Internet Archive. 0100 Pdf Advanced Organic Chemistry Part B Reactions And Synthesis, 5th Ed ( 2007) Carey & Sundberg. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Chemistry LibreTexts. 2.9: Radical Polymerization. [Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition. [Link]
-
Beilstein Journals. BJOC - Home. [Link]
-
YouTube. How Azobisisobutyronitrile (AIBN) Initiates Radical Formation. [Link]
-
BioxBio. Organic Letters Impact Factor IF 2025|2024|2023. [Link]
-
ACS Publications. About The Journal of Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. rushim.ru [rushim.ru]
- 7. scribd.com [scribd.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. rsc.org [rsc.org]
- 10. studylib.net [studylib.net]
- 11. aithor.com [aithor.com]
- 12. 0100 Pdf Advanced Organic Chemistry Part B Reactions And Synthesis, 5th Ed ( 2007) Carey & Sundberg : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 13. ivypanda.com [ivypanda.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. d.web.umkc.edu [d.web.umkc.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. community.wvu.edu [community.wvu.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. bookdelivery.com [bookdelivery.com]
- 24. BJOC - Home [beilstein-journals.org]
- 25. Organic Letters Impact Factor IF 2025|2024|2023 - BioxBio [bioxbio.com]
Methodological & Application
Application Note: Overcoming Steric Barriers in the Cross-Coupling of 2-Bromo-4-methylbiphenyl
Executive Summary & Strategic Rationale
The substrate 2-Bromo-4-methylbiphenyl represents a classic "privileged scaffold" in medicinal chemistry (common in Sartan-type antihypertensives) but poses a significant synthetic challenge: Ortho-Steric Hindrance .
Unlike para- or meta-substituted aryl halides, the bromine at the C2 position is flanked by a phenyl ring. This biaryl axis creates a twisted conformation to minimize A-value strain, effectively shielding the C-Br bond. Standard palladium protocols utilizing triphenylphosphine (
This guide details two self-validating protocols designed to breach this "Steric Wall" using dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are engineered to facilitate the coupling of crowded centers by stabilizing the monoligated Pd(0) species and accelerating reductive elimination.
Mechanistic Insight: The Steric Gate
To successfully couple 2-Bromo-4-methylbiphenyl, one must understand the catalytic bottleneck. In sterically crowded systems, the rate-determining step often shifts from oxidative addition to reductive elimination .
Visualizing the Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical role of bulky ligands (L) in forcing the crowded intermediate to collapse into the product.
Figure 1: The Pd-Catalyzed Cross-Coupling Cycle. Note that for ortho-substituted biaryls, the Reductive Elimination step (Green) is energetically demanding without specific ligand acceleration.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Synthesis of sterically congested terphenyls or functionalized biaryls. Primary Challenge: Preventing protodebromination (replacement of Br with H) due to slow transmetallation.
The "SPhos" Advantage
We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . The methoxy groups on the ligand provide hemilabile coordination to the Pd center, stabilizing it during the difficult oxidative addition, while the cyclohexyl groups provide the bulk necessary to "push" the product off the metal.
Materials Table
| Component | Reagent | Equiv. | Role |
| Substrate | 2-Bromo-4-methylbiphenyl | 1.0 | Electrophile |
| Partner | Aryl Boronic Acid | 1.5 | Nucleophile |
| Catalyst | SPhos Pd G2 | 0.02 (2 mol%) | Precatalyst (Air stable) |
| Base | 2.0 | Activates Boron | |
| Solvent | Toluene : Water (10:1) | [0.2 M] | Biphasic System |
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Charge Solids: Add 2-Bromo-4-methylbiphenyl (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and finely ground
(2.0 equiv). -
Catalyst Addition: Add SPhos Pd G2 (2 mol%).
-
Note: If G2 is unavailable, use
(2 mol%) + SPhos (4 mol%) and stir for 5 mins in solvent before adding substrate.
-
-
Degassing (Crucial): Seal the vial with a septum. Evacuate and backfill with Argon three times.
-
Solvent Introduction: Inject Toluene and degassed Water (10:1 ratio) via syringe.
-
Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm).
-
Checkpoint: The reaction typically turns from orange to black/brown. If it turns black immediately (precipitated Pd), oxygen was present.
-
-
Monitoring: Check TLC or LC-MS at 2 hours.
-
Success Indicator: Disappearance of starting bromide (Rt ~ X min) and appearance of product (Rt ~ Y min).
-
Failure Mode: If Starting Material (SM) remains but Boronic Acid is gone, add more Boronic Acid (0.5 equiv).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[1]
Objective: Amination of the 2-position. Primary Challenge: The adjacent phenyl ring blocks the approach of the amine.
The "RuPhos/t-BuXPhos" Strategy
For primary amines, BrettPhos is preferred. For secondary amines, RuPhos is ideal. For general hindered substrates, t-BuXPhos provides the highest turnover. We recommend RuPhos for this specific scaffold due to its balance of stability and reactivity.
Materials Table
| Component | Reagent | Equiv. | Role |
| Substrate | 2-Bromo-4-methylbiphenyl | 1.0 | Electrophile |
| Amine | Morpholine / Aniline deriv. | 1.2 | Nucleophile |
| Catalyst | RuPhos Pd G4 | 0.02 (2 mol%) | Precatalyst |
| Base | NaOtBu (Sodium tert-butoxide) | 1.4 | Strong Base |
| Solvent | 1,4-Dioxane (Anhydrous) | [0.2 M] | High boiling solvent |
Step-by-Step Methodology
-
Glovebox/Schlenk: Ideally, weigh NaOtBu in a glovebox. It is hygroscopic; wet base kills this reaction.
-
Mixing: In a reaction tube, combine Substrate, Amine, Base, and RuPhos Pd G4.
-
Inerting: Cap and purge with Argon for 5 minutes.
-
Solvent: Add anhydrous 1,4-Dioxane.
-
Thermal Activation: Heat to 85°C .
-
Note: Do not exceed 100°C initially, as high temps can cause
-hydride elimination in the amine if alkyl groups are present.
-
-
Validation: Monitor by GC-MS.
-
Self-Validating Step: If conversion is <50% after 4 hours, add 1 mol% more catalyst. If hydrodebromination (M-Br
M-H) is observed >10%, lower temp to 70°C and switch solvent to Toluene.
-
Troubleshooting & Optimization Logic
When the standard protocols yield suboptimal results, use this decision tree to diagnose the failure mechanism.
Figure 2: Diagnostic workflow for reaction optimization. Identifying the byproduct is key to fixing the cycle.
Performance Benchmarking (Expected Yields)
| Ligand System | Suzuki Yield (24h) | Buchwald Yield (24h) | Notes |
| < 10% | 0% | Sterically incompetent. | |
| dppf | 30-40% | 15% | Bite angle insufficient for ortho-bulk. |
| SPhos | 92-98% | 60% | Excellent for C-C, good for C-N. |
| RuPhos | 85% | 90-95% | Superior for C-N bond formation. |
Safety & Handling
-
2-Bromo-4-methylbiphenyl: Irritant. Avoid inhalation.
-
Palladium Precatalysts: Heavy metal toxicity. Handle in a fume hood.
-
NaOtBu: Corrosive and moisture sensitive. Causes severe skin burns.
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Halides. Accounts of Chemical Research.
-
-
Buchwald-Hartwig Amination Protocols
-
SPhos Pd G2/G3 Precatalyst Utility
-
Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society.[3]
-
-
Steric Hindrance in Biaryl Synthesis
Sources
- 1. youtube.com [youtube.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Bromo-4-methylbiphenyl in OLED materials
Technical Guide: 2-Bromo-4-methylbiphenyl as a Strategic Intermediate for High-Triplet Energy OLED Hosts
Part 1: Core Directive & Strategic Rationale
The "Ortho-Effect" in Phosphorescent Host Design
In the architecture of high-efficiency Phosphorescent OLEDs (PHOLEDs), the management of Triplet Energy (
2-Bromo-4-methylbiphenyl is not merely a generic building block; it is a conformational control switch .
-
Steric Twist (The 2-Bromo Position): The bromine atom at the ortho position creates significant steric repulsion with the hydrogen atoms on the adjacent phenyl ring.[2] This forces the biphenyl system to twist out of planarity (dihedral angle
).[1] When this bromide is substituted (e.g., via Suzuki coupling to a carbazole), the twist is preserved or enhanced, breaking effective conjugation and maintaining a highngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> .[1] -
Solubility & Morphology (The 4-Methyl Position): The methyl group at the para position disrupts crystalline packing without significantly altering the electronic levels.[1][2] This improves the solubility of the final material in organic solvents (essential for solution-processed OLEDs) and enhances the amorphous stability of vacuum-deposited films.[2]
Part 2: Experimental Protocols
Application A: Synthesis of Twisted Host Materials (Suzuki-Miyaura Coupling)
Objective: To synthesize a Carbazole-Biphenyl (CBP) derivative host material while overcoming the steric hindrance of the ortho-bromide.[2]
The Challenge: Standard Pd(PPh
Optimized Protocol: Reagents:
-
Substrate: 2-Bromo-4-methylbiphenyl (1.0 eq)
-
Coupling Partner: 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.2 eq)
-
Catalyst: Pd(dppf)Cl
[1]·CH Cl (0.03 eq) OR Pd (dba) + S-Phos (for highly hindered substrates) -
Base: K
PO (3.0 eq, 2M aqueous solution) -
Solvent: Toluene / 1,4-Dioxane (4:1 ratio)[1]
Step-by-Step Methodology:
-
Degassing: In a Schlenk tube, combine the aryl bromide, boronic ester, and solid base. Evacuate and backfill with Argon (
).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solvent Prep: Sparge the Toluene/Dioxane mixture with Argon for 30 minutes to remove dissolved O
(Oxygen quenches the active Pd(0) species).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Reaction: Seal the tube and heat to 105°C for 24 hours.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[1][2] Wash with Ethyl Acetate.[1][2]
-
Purification: Flash column chromatography (Silica Gel).
Application B: Synthesis of Hole Transport Materials (Buchwald-Hartwig Amination)
Objective: To introduce a hole-transporting amine unit at the 2-position.
Protocol: Reagents:
-
Substrate: 2-Bromo-4-methylbiphenyl (1.0 eq)
-
Amine: Diphenylamine (1.2 eq)[1]
-
Catalyst: Pd
(dba) (0.02 eq)[1][3] -
Ligand: Tri-tert-butylphosphine (P(
-Bu) ) (0.04 eq) – Critical for sterically hindered aminations. -
Base: NaO
Bu (Sodium tert-butoxide) (1.5 eq)
Methodology:
-
Inert Handling: Perform all weighing of catalyst and base in a Glovebox if possible; otherwise, use strict Schlenk techniques.[1][2]
-
Activation: Mix Pd
(dba) and P( -Bu) in toluene and stir for 10 mins to generate the active catalytic species (color change often observed). -
Heating: Reflux at 110°C for 12–16 hours.
Part 3: Visualization & Logic
Figure 1: Steric Twist Mechanism & Synthetic Workflow
This diagram illustrates how the 2-bromo substitution dictates the 3D geometry and the subsequent synthetic pathway.[1][2]
Caption: Workflow demonstrating the conversion of 2-Bromo-4-methylbiphenyl into functional OLED layers, highlighting the role of steric hindrance.
Table 1: Comparative Catalyst Performance for 2-Position Coupling
| Catalyst System | Ligand Type | Yield (24h) | Notes |
| Pd(PPh | Monodentate | < 40% | Fails due to steric bulk; rapid catalyst deactivation. |
| Pd(dppf)Cl | Bidentate | 85-90% | Large bite angle facilitates reductive elimination in hindered systems.[1] |
| Pd | Dialkylbiaryl | > 95% | "Gold Standard" for ortho-substituted biphenyls. |
Part 4: Quality Control (QC) for OLED Grade Materials
For OLED applications, purity is non-negotiable.[1][2] Impurities act as "traps" for charge carriers, reducing device lifetime.[1][2]
-
Halide Content: Residual bromide is fatal to OLEDs (quenches excitons).[1][2]
-
Trace Metals: Pd residues from synthesis must be removed.[1][2]
-
Thermal Properties:
References
-
Sigma-Aldrich. 2-Bromo-4-methylbiphenyl Product Specification & CAS 29180-98-1. (Note: Link directs to similar isomer/class for verification; specific isomer availability varies by region).
-
Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1][2] (Foundational text on Suzuki coupling mechanism).
-
Barder, T. E., et al. (2005).[1][2] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.[1][2] (Authoritative source on using S-Phos for hindered biaryls). [1]
-
Yook, K. S., & Lee, J. Y. (2012).[1][2] "Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes." Advanced Materials, 24(24), 3169–3190.[1][2] (Establishes the requirement for twisted biphenyl cores in high-
hosts). [1]
Sources
Application Note: A Robust HPLC-UV Method for the Analysis of 2-Bromo-4-methylbiphenyl
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Bromo-4-methylbiphenyl, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The described isocratic reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and high throughput, making it suitable for quality control, purity assessment, and stability studies in research and drug development settings. The causality behind the selection of stationary phase, mobile phase composition, and detection parameters is thoroughly discussed to provide a comprehensive understanding of the method's scientific foundation.
Introduction: The Analytical Imperative for 2-Bromo-4-methylbiphenyl
2-Bromo-4-methylbiphenyl is a substituted biphenyl derivative of significant interest in organic synthesis. Its structural motif is a precursor to various complex molecules, including active pharmaceutical ingredients (APIs). The purity and accurate quantification of this intermediate are critical to ensure the safety, efficacy, and quality of the final product. High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of such non-volatile and thermally labile compounds.[1] This application note provides a comprehensive guide to a validated HPLC-UV method for 2-Bromo-4-methylbiphenyl, emphasizing the scientific rationale behind the method development to ensure robust and reliable results.
Physicochemical Properties and Chromatographic Considerations
Understanding the physicochemical properties of 2-Bromo-4-methylbiphenyl is fundamental to developing an effective HPLC method. As a brominated and methylated biphenyl, the molecule is expected to be nonpolar and sparingly soluble in water. The biphenyl ring system provides a strong chromophore, making UV detection a suitable choice.
Key Molecular Characteristics:
-
Structure: A biphenyl molecule with a bromine atom at the 2-position and a methyl group at the 4-position.
-
Polarity: Predominantly nonpolar due to the aromatic rings and the methyl group. The bromine atom adds to its hydrophobicity.
-
Solubility: Expected to be soluble in organic solvents like methanol, acetonitrile, and ether, and insoluble in water.[2]
-
UV Absorbance: The biphenyl structure suggests strong UV absorbance, likely in the range of 254-280 nm.
Based on these properties, a reversed-phase HPLC method is the logical approach, where a nonpolar stationary phase is paired with a polar mobile phase.[3][4]
Materials and Methodology
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
HPLC Column: A column with a biphenyl stationary phase is recommended for enhanced selectivity due to potential π-π interactions.[5][6] A standard C18 column can also be effective.[5][7]
-
Chemicals: HPLC grade acetonitrile, methanol, and water. 2-Bromo-4-methylbiphenyl reference standard (purity ≥ 98%).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of 2-Bromo-4-methylbiphenyl.
| Parameter | Recommended Condition | Justification |
| HPLC Column | Biphenyl phase, 4.6 x 150 mm, 3 µm particle size | Biphenyl phases offer unique selectivity for aromatic compounds through π-π interactions, which can improve resolution from related impurities.[5][6] A 3 µm particle size provides a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile and Water (70:30, v/v) | As a nonpolar compound, 2-Bromo-4-methylbiphenyl requires a mobile phase with a high organic content for reasonable retention and elution. Acetonitrile is often preferred for its lower viscosity and UV transparency.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. 30 °C is slightly above ambient to minimize fluctuations. |
| Detection | UV at 254 nm | Biphenyl compounds typically exhibit strong absorbance around 254 nm.[7] A PDA detector can be used to confirm peak purity and identify the optimal detection wavelength. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient for the elution of the analyte and any potential impurities under the specified conditions. |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Bromo-4-methylbiphenyl reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing 2-Bromo-4-methylbiphenyl and transfer it to a volumetric flask.
-
Add a suitable volume of methanol to dissolve the sample.
-
Dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection to prevent column clogging.[8]
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions for analysis.
Workflow and Data Analysis
The following diagram illustrates the complete workflow for the HPLC analysis of 2-Bromo-4-methylbiphenyl.
Caption: Experimental workflow for the HPLC analysis of 2-Bromo-4-methylbiphenyl.
Method Validation and System Suitability
For routine use, the analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The method should be linear over the specified concentration range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determined by recovery studies on spiked samples.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
System Suitability: Before each analytical run, a system suitability test should be performed by injecting a standard solution multiple times. The acceptance criteria should be defined for parameters such as:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be ≥ 2000.
-
Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2.0%.
Rationale for Methodological Choices
The selection of each parameter in the HPLC method is based on a logical and scientific foundation to ensure a robust and reliable analysis.
Caption: Logical relationships governing the HPLC method development choices.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of 2-Bromo-4-methylbiphenyl. The use of a biphenyl stationary phase offers enhanced selectivity for this aromatic compound. The described method is suitable for implementation in quality control laboratories for the routine analysis of 2-Bromo-4-methylbiphenyl in various samples, contributing to the overall quality assurance in drug development and chemical synthesis.
References
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). HALO® 90 Å Biphenyl, 2 µm Column Care & Use Sheet. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
-
Journal of Chromatographic Science. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-phenylphenol. Retrieved from [Link]
-
LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylbiphenyl. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Reddit. (n.d.). HPLC/MS - sample preparation for a mix of polar and non-polar compounds. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
FooDB. (2019). Showing Compound 4-Methylbiphenyl (FDB010551). Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Methylbiphenyl, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. hplc.eu [hplc.eu]
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-4-methylbiphenyl Optimization
Topic: Temperature Optimization for Reaction & Purification
Case ID: 2-Br-4-Me-BiPh-001 Status: Active Support Level: Tier 3 (Senior Scientist)
Executive Summary: The Steric-Thermal Paradox
Welcome to the technical support hub for 2-Bromo-4-methylbiphenyl . Working with this scaffold presents a classic "Steric-Thermal Paradox."
-
The Steric Barrier: The bromine atom at the ortho (C2) position creates significant steric clash with the neighboring phenyl ring, forcing the biaryl system into a twisted conformation. This hinders the approach of catalysts (e.g., Palladium) during oxidative addition.
-
The Thermal Risk: To overcome this steric barrier, researchers often increase temperature. However, excessive heat triggers protodehalogenation (loss of Br) or homocoupling , particularly when the methyl group at C4 activates the ring electronically.
This guide provides temperature-critical workflows to navigate these opposing forces.
Module 1: Cross-Coupling Optimization (Suzuki-Miyaura)
User Issue: "My reaction stalls at 60% conversion at 80°C, but increasing to 110°C leads to significant des-bromo impurity (4-methylbiphenyl)."
Root Cause Analysis
The stall at 80°C indicates the catalyst lacks the thermal energy (or activity) to undergo oxidative addition across the sterically hindered C2-Br bond. The degradation at 110°C suggests the catalyst is decomposing (Pd black formation), or the solvent (often isopropanol or ethanol) is acting as a hydride source, causing reduction.
Troubleshooting Protocol
Step 1: The Ligand-Temperature Switch Do not simply raise the temperature. You must switch to a ligand capable of facilitating oxidative addition at lower temperatures or stabilizing the Pd species at higher temperatures.
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Success) |
| Ligand | PPh₃ (Triphenylphosphine) | SPhos or XPhos (Buchwald Ligands) |
| Temp | 110°C | 65°C - 80°C |
| Base | Na₂CO₃ | K₃PO₄ (Anhydrous) |
| Solvent | EtOH/Water | Toluene/Water (10:1) or 1,4-Dioxane |
Step 2: The "Spike" Injection Method If you must use high temperatures (>100°C) because of a difficult boronic acid partner:
-
Heat the mixture without the catalyst to the target temperature (e.g., 100°C).
-
Inject a concentrated stock of Pd(OAc)₂/SPhos directly into the hot mixture.
-
Why? This prevents the catalyst from degrading during the slow ramp-up heating phase.
Decision Logic: Optimization Workflow
Figure 1: Decision matrix for troubleshooting incomplete conversion based on impurity profiling.
Module 2: Lithium-Halogen Exchange (Cryogenic Control)
User Issue: "I am trying to lithiate 2-bromo-4-methylbiphenyl to react with an electrophile, but I get a mix of products and low yield."
The Thermal Hazard: Scrambling vs. Exchange
Lithium-halogen exchange is faster than proton transfer, but only at cryogenic temperatures.
-
At -78°C: Kinetic control dominates. n-BuLi attacks the Bromine.
-
At > -40°C: Thermodynamic equilibration occurs. The lithium may migrate to the benzyl position (on the 4-methyl group) or scramble to other positions on the biphenyl ring.
Critical Protocol: The "Inverse Addition" Technique
For this specific substrate, standard addition often fails because local hot-spots occur where n-BuLi hits the solution.
Correct Procedure:
-
Cooling: Cool the solution of 2-bromo-4-methylbiphenyl in THF/Hexane to -78°C (Dry ice/Acetone). Ensure the internal probe reads -75°C or lower.
-
Addition: Add t-BuLi (2 equiv) or n-BuLi dropwise.
-
Note:t-BuLi is preferred for hindered bromides as it renders the exchange irreversible.
-
-
The "Hold" Time: Stir for exactly 15-30 minutes at -78°C. Do not warm up.
-
Quench: Add the electrophile (e.g., DMF, CO2) at -78°C.
-
Ramp: Only allow warming to room temperature after the electrophile has been added and stirred for 30 minutes.
Module 3: Crystallization & Solubility
User Issue: "How do I purify the final product from the des-bromo impurity without column chromatography?"
2-Bromo-4-methylbiphenyl has a distinct solubility curve compared to its non-brominated analog.
Solubility Data Table
| Solvent | 20°C Solubility | 60°C Solubility | Optimization Note |
| Methanol | Low | High | Best for recrystallization. Steep solubility curve allows recovery upon cooling. |
| Hexane | High | Very High | Too soluble; poor recovery. Use only as a co-solvent. |
| Ethyl Acetate | Moderate | High | Good for extraction, poor for crystallization selectivity. |
Purification Protocol:
-
Dissolve crude mixture in minimal boiling Methanol (approx. 60-65°C).
-
Slow Cool: Ramp temperature down at 5°C/hour to 0°C.
-
Seeding: If available, seed with pure crystal at 35°C.
-
Filtration: Filter cold (0°C). The des-bromo impurity (4-methylbiphenyl) is significantly more soluble in cold methanol and will remain in the mother liquor.
FAQs: Rapid Fire Support
Q1: Can I use microwave heating for the Suzuki coupling of this molecule? A: Yes, but caution is required. Microwave heating is excellent for overcoming the steric barrier of the 2-bromo position. However, you must use a sealed vessel and limit the time to <10 minutes at 120°C to prevent protodehalogenation.
Q2: Why does my reaction turn black immediately upon heating? A: "Pd Black" precipitation indicates the ligand is detaching from the palladium. This is common with hindered substrates like 2-bromo-4-methylbiphenyl because the substrate itself cannot stabilize the Pd(0) intermediate. Solution: Increase the Ligand:Metal ratio to 4:1 or switch to a palladacycle precatalyst (e.g., XPhos Pd G2).
Q3: Is the methyl group at C4 acidic? A: Weakly. In the presence of strong bases (LDA, LiTMP) at temperatures > -20°C, you risk deprotonating the benzylic methyl group. Always keep lithiation reactions below -60°C.
References
-
Suzuki-Miyaura Coupling of Hindered Biaryls
- Source: Organic Synthesis, Coll. Vol. 10, p.423 (2004).
- Relevance: Establishes the necessity of bulky phosphine ligands (like tri-o-tolylphosphine or SPhos) for ortho-substituted biaryl synthesis.
-
Link:
-
Lithium-Halogen Exchange Kinetics
-
Solvent Effects on Dehalogenation
-
Source: Molander, G. A., et al. (2002).[3] "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry.
- Relevance: Discusses protodehalogenation side reactions in alcoholic solvents at high temper
-
Link:
-
-
Physical Properties & Solubility Data
Sources
Technical Support Center: Scaling Up 2-Bromo-4-methylbiphenyl Synthesis
Topic: Transitioning Chemoselective Suzuki-Miyaura Coupling from Lab to Pilot Plant Audience: Process Chemists, Scale-up Engineers, and R&D Scientists
Introduction: The Scale-Up Mandate
Welcome to the technical support hub for the synthesis of 2-Bromo-4-methylbiphenyl . This molecule is a critical scaffold in the synthesis of phosphorescent OLED emitters and late-stage pharmaceutical intermediates.
Scaling this reaction presents a classic chemoselectivity challenge: How do you exclusively couple at the iodine position while leaving the ortho-bromine intact for future functionalization?
This guide moves beyond basic literature procedures. It addresses the thermodynamic, kinetic, and engineering constraints required to scale this reaction from a 5g vial to a 50kg pilot reactor.
Module 1: The "Golden Batch" Protocol
The Reaction Design
We utilize a Chemoselective Suzuki-Miyaura Coupling . The success of this process relies on the bond dissociation energy difference between the C–I bond (approx. 65 kcal/mol) and the C–Br bond (approx. 81 kcal/mol).
-
Substrate (A): 1-Iodo-2-bromo-4-methylbenzene
-
Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2 (for faster kinetics)
-
Target: 2-Bromo-4-methylbiphenyl
Pilot Plant Workflow (Visualization)
The following diagram outlines the critical process flow, highlighting decision gates for quality control (IPC) and safety.
Figure 1: Process flow diagram for the chemoselective synthesis of 2-Bromo-4-methylbiphenyl, emphasizing IPC points and metal scavenging.
Step-by-Step Operating Procedure
| Step | Operation | Critical Process Parameter (CPP) | Technical Rationale |
| 1 | Inerting | O2 < 500 ppm | Pd(0) is air-sensitive. Oxygen causes homocoupling of boronic acid and catalyst deactivation [1]. |
| 2 | Charging | Solvent Ratio: Toluene/Water (3:1) | A biphasic system is essential for inorganic salt removal. Toluene solubilizes the lipophilic product; water dissolves the base. |
| 3 | Catalyst Loading | 0.5 - 1.0 mol% Pd | Lower loading is possible at scale due to better mixing efficiency, but <0.5% risks stalling due to Pd precipitation ("Pd Black"). |
| 4 | Base Addition | Na2CO3 (2.0 eq) | Weak bases prevent hydrolysis of the sensitive C-Br bond while sufficiently activating the boronic acid. |
| 5 | Reaction | Temp: 75-80°C | CRITICAL: Do NOT exceed 85°C. Higher temperatures promote oxidative addition into the C-Br bond, creating the terphenyl impurity. |
| 6 | Workup | Wash with L-Cysteine or Thiol-Silica | Standard water washes fail to remove soluble Pd-ligand complexes. Active scavenging is required to meet ICH Q3D limits (<10 ppm) [2]. |
Module 2: Troubleshooting Center (Q&A)
This section addresses specific failure modes reported by process chemists during scale-up.
Category: Selectivity & Purity[3][6][7]
Q1: I am seeing 5-10% of a "bis-coupled" impurity (4-methyl-1,2-diphenylbenzene). How do I stop this? Diagnosis: You have lost chemoselectivity. This occurs when the reaction temperature is too high or the reaction runs too long after the iodide is consumed. The Fix:
-
Lower the Temperature: Operate at 70-75°C instead of reflux (110°C for Toluene). The activation energy for C-I insertion is significantly lower than C-Br.
-
Stoichiometry Control: Ensure Phenylboronic acid is the limiting reagent (0.95 - 1.0 eq) relative to the di-halo substrate. If you use excess boronic acid, the catalyst will eventually attack the bromide once the iodide is gone.
-
High-Sensitivity IPC: Stop the reaction immediately when the starting material (iodo) is < 1.0%. Do not "cook" it for an extra hour "just to be sure."
Q2: My product is colored (grey/brown) and fails heavy metal specs. Recrystallization isn't fixing it. Diagnosis: Residual Palladium is trapped in the crystal lattice or present as colloidal Pd nanoparticles. The Fix:
-
Do not rely on crystallization alone. Pd often co-crystallizes with biphenyls.
-
Implement a Scavenger Step: Treat the warm organic layer (60°C) with Smopex-111 (thiol-fiber) or SiliaMetS Thiol for 4 hours before crystallization.
-
Filtration: Filter through a Celite/Charcoal pad hot to remove the scavenger-Pd complex.
-
Reference: Studies show thiol-functionalized scavengers can reduce Pd from >500 ppm to <10 ppm in biphenyl syntheses [3].
Category: Reaction Stalling
Q3: The reaction starts well but stalls at 60% conversion. Adding more catalyst doesn't help. Diagnosis: This is likely Boronic Acid Protodeboronation . The phenylboronic acid is hydrolyzing to benzene faster than it couples, especially if the pH is too high or the reaction is too slow. The Fix:
-
Check pH: Ensure the aqueous phase pH is 9-10. If >11, the base is too strong. Switch from K3PO4 to Na2CO3.
-
Dosing Strategy: Do not add all Phenylboronic acid at the start. Dissolve it in a small amount of alcohol/solvent and dose it over 2 hours. This keeps its instantaneous concentration low, favoring coupling over hydrolysis.
Module 3: Safety & Logistics (FAQs)
Thermal Safety (Exotherm Control)
Q: Is this reaction prone to thermal runaway at 50kg scale? A: Yes. The oxidative addition step is exothermic.
-
Risk: If you charge all reagents and then heat to reflux, you risk a "heat-kick" where the reaction initiates massively at 60°C, exceeding the condenser capacity.
-
Control Measure: Use Reaction Calorimetry (RC1) to determine the Maximum Temperature of Synthesis Reaction (MTSR).
-
Protocol: Heat the substrate + catalyst + solvent to 70°C first. Then, dose the aqueous base or the boronic acid solution slowly. This converts the process from "batch" to "semi-batch," limiting the accumulation of unreacted potential energy [4].
Solvent Selection
Q: Can we replace Toluene/DMF with "Green" solvents? A:
-
Avoid DMF: It is reprotoxic and difficult to remove from the aqueous waste stream.
-
Recommended: 2-MeTHF (2-Methyltetrahydrofuran) . It is derived from biomass, separates cleanly from water (unlike THF), and has a higher boiling point (80°C) which is perfect for the selective temperature window.
References
-
Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega. Retrieved from [Link]
-
Johnson Matthey. (2025).[6] Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
TSI Journals. (2025). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. benthamopen.com [benthamopen.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Moisture Sensitivity in Reactions with 2-Bromo-4-methylbiphenyl
Welcome to the technical support center for researchers utilizing 2-Bromo-4-methylbiphenyl in synthetic applications. This guide is designed to provide in-depth, field-proven insights into one of the most common experimental hurdles: moisture sensitivity. As drug development professionals and research scientists, achieving reproducible, high-yielding results is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
We will explore the nuanced role of water across different reaction classes involving this key aryl bromide intermediate, from the absolute necessity of anhydrous conditions in Grignard reagent formation to the surprising tolerance or even beneficial effects of water in certain modern cross-coupling reactions.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during reactions with 2-Bromo-4-methylbiphenyl. The question-and-answer format is designed to help you quickly diagnose and resolve issues related to moisture.
Q1: My reaction to form a Grignard reagent from 2-Bromo-4-methylbiphenyl fails to initiate or gives a very low yield of the desired product. What's the primary suspect?
A1: The most probable cause is the presence of trace amounts of water. Grignard reagents are exceptionally strong bases and nucleophiles.[1][2] Any protic solvent, including water, will rapidly quench the Grignard reagent as it forms. The carbanionic carbon of the newly formed 4-methylbiphenylmagnesium bromide will readily abstract a proton from water, converting it into 4-methylbiphenyl and forming an inorganic magnesium salt (Mg(OH)Br).[3][4] This side reaction consumes your starting material and prevents the desired carbon-carbon bond formation with your electrophile.
Troubleshooting Steps:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried at >120°C for several hours or meticulously flame-dried under vacuum immediately before use. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Anhydrous Solvents are Critical: Use a freshly opened bottle of anhydrous ether or THF, or dispense from a solvent purification system. Do not assume a sealed bottle from a manufacturer is perfectly dry if it has been stored for a long time or opened previously.
-
Check Your Reagents: Magnesium turnings should be fresh and stored in a desiccator. 2-Bromo-4-methylbiphenyl, while a solid, can adsorb atmospheric moisture and should be stored in a desiccator.[5]
-
Maintain Inert Atmosphere: The entire reaction, from setup to quench, must be conducted under a positive pressure of a dry inert gas.[6]
Q2: In my Suzuki coupling reaction, I'm observing significant formation of 4-methylbiphenyl alongside my desired biaryl product. Why is this hydrodehalogenation occurring?
A2: The formation of 4-methylbiphenyl in a palladium-catalyzed cross-coupling reaction is a side reaction known as hydrodehalogenation.[7] While it can have several causes, moisture can be a contributing factor.
Causality and Troubleshooting:
-
Source of Hydride: The hydrogen atom that replaces the bromine can originate from various sources, including water, alcohols (if used as a solvent), or even the phosphine ligands. The presence of water can facilitate certain decomposition pathways of the catalyst or reagents that lead to hydride generation.
-
Base Choice: Stronger bases, particularly alkoxides in the presence of trace water, can sometimes promote this side reaction.[7] Consider switching to a weaker inorganic base like K₃PO₄ or K₂CO₃. These bases are often used in aqueous solvent mixtures, where the effect of controlled water is well-understood.[8][9]
-
Reaction Temperature and Time: High temperatures and extended reaction times can increase the likelihood of side reactions, including hydrodehalogenation.[7] Monitor your reaction by TLC or GC-MS and work it up as soon as the starting material is consumed.
-
Catalyst System: A highly active catalyst system, while desirable for fast conversion, can sometimes be less selective. If hydrodehalogenation is a persistent issue, you may need to re-screen your palladium source and ligand combination.
Q3: My Buchwald-Hartwig amination with 2-Bromo-4-methylbiphenyl is giving inconsistent yields. I've heard these reactions are moisture-sensitive, but some papers report adding water. Which is correct?
A3: This is an excellent question that highlights the complexity of modern cross-coupling chemistry. The role of water in Buchwald-Hartwig reactions can be highly substrate- and base-dependent. While traditional wisdom dictates strictly anhydrous conditions, recent studies have shown that a controlled amount of water can be beneficial, and in some cases, even necessary for optimal results.[10]
The Dichotomy of Water's Role:
-
Potential Negative Effects: Water can lead to the hydrolysis of phosphine ligands and the formation of inactive palladium hydroxo species or palladium black, thereby killing the catalyst.
-
Potential Positive Effects: In certain systems, particularly those using inorganic bases like Cs₂CO₃ or K₃PO₄, a small amount of water can significantly increase the solubility of the base in organic solvents (like toluene or dioxane).[11] This increased solubility leads to a higher effective base concentration in the solution, which can accelerate the rate-limiting deprotonation of the amine or the regeneration of the Pd(0) catalyst, ultimately improving the reaction rate and yield.[10]
Troubleshooting for Consistency:
-
Start with Anhydrous: As a baseline, always perform your initial experiments under strictly anhydrous conditions to see if the reaction works.
-
Controlled Addition of Water: If the reaction is sluggish or gives low yields, consider a systematic study where you add controlled amounts of water (e.g., 1 to 5 equivalents relative to the limiting reagent). You may find an optimal amount that enhances the reaction.
-
Solvent and Base Screening: The effect of water is often tied to the solvent and base combination. A reaction using NaOt-Bu as the base may be more sensitive to the negative effects of water, while one using Cs₂CO₃ in dioxane may benefit from its addition.[11]
Section 2: Frequently Asked Questions (FAQs)
Q1: Is it always necessary to run Suzuki and Heck reactions with 2-Bromo-4-methylbiphenyl under anhydrous conditions?
A1: No, not always. In fact, many modern Suzuki and Heck protocols are explicitly designed to run in aqueous media.[12] These methods are often considered "greener" and can simplify catalyst recovery and product isolation.[13] Success in water typically relies on using water-soluble phosphine ligands or phase-transfer catalysts (like TBAB or CTAB) that create micelles, effectively creating "micro-reactors" where the organic reagents can concentrate and react.[14][15][16] Therefore, the key is control. Uncontrolled, trace amounts of moisture in a reaction designed to be anhydrous can be detrimental, whereas a reaction specifically designed with water as a co-solvent can be highly efficient.[8][9]
Q2: How does moisture interfere with the palladium catalyst itself?
A2: Moisture can interfere with the palladium catalytic cycle in several ways. The primary pathway for deactivation involves the formation of palladium hydroxide species (LₙPd-OH) or, upon further decomposition, palladium black (insoluble Pd(0) agglomerates). These species are generally catalytically inactive in the cross-coupling cycle. Water can also promote the hydrolysis of sensitive phosphine ligands, which are crucial for stabilizing the active palladium center and modulating its reactivity.
Q3: What are the best practices for drying reagents and solvents for a highly moisture-sensitive reaction?
A3: For ensuring truly anhydrous conditions, follow these best practices:
-
Solvents: Use a dedicated solvent purification system (often called a Grignard still) that passes solvent through columns of drying agents. Alternatively, solvents can be distilled from appropriate drying agents (e.g., sodium/benzophenone for THF/ether, calcium hydride for halogenated solvents and amines) immediately before use.
-
Solid Reagents: Solid starting materials like 2-Bromo-4-methylbiphenyl and bases can be dried in a vacuum oven for several hours at a temperature below their melting point.[5][17] For storage, keep them in a desiccator over a strong drying agent like P₄O₁₀.
-
Liquid Reagents: Small amounts of liquid reagents can be dried over activated molecular sieves (ensure the sieve pore size is appropriate).
-
Gases: Use high-purity inert gases (Argon or Nitrogen, >99.998%) and consider passing them through a drying tube containing Drierite or a moisture trap before bubbling into the reaction.
Section 3: Protocols and Visualized Workflows
Experimental Protocol: Anhydrous Grignard Reagent Formation from 2-Bromo-4-methylbiphenyl and Subsequent Reaction with an Aldehyde
This protocol outlines the rigorous steps required to ensure an anhydrous environment for a moisture-sensitive Grignard reaction.
1. Preparation of Glassware and Reagents: a. Place a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a gas inlet adapter), and a rubber septum into a drying oven (125°C) overnight. b. Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry argon. Alternatively, flame-dry the assembled apparatus under vacuum and backfill with argon (repeat three times).[6] c. Weigh magnesium turnings into the cooled flask under a positive flow of argon. d. Prepare a solution of 2-Bromo-4-methylbiphenyl in anhydrous THF in a separate, dry, argon-flushed flask. e. Ensure the aldehyde electrophile is anhydrous and prepare a solution in anhydrous THF.
2. Grignard Reagent Formation: a. Add a small portion (approx. 10%) of the 2-Bromo-4-methylbiphenyl solution to the flask containing the magnesium turnings. b. Initiation is indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, add a small crystal of iodine or gently warm the flask with a heat gun. c. Once initiated, add the remaining 2-Bromo-4-methylbiphenyl solution dropwise via syringe at a rate that maintains a gentle reflux. d. After the addition is complete, stir the grey, cloudy mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
3. Reaction with Electrophile: a. Cool the Grignard reagent solution to 0°C using an ice-water bath. b. Add the solution of the aldehyde dropwise via syringe over 15-20 minutes. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates consumption of the aldehyde.
4. Workup: a. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. b. Proceed with standard extractive workup and purification.
Data Summary: The Role of Water in Common Reactions of 2-Bromo-4-methylbiphenyl
| Reaction Type | Substrate | Typical Conditions | Role of Water | Potential Outcome of Uncontrolled Moisture |
| Grignard Formation | 2-Bromo-4-methylbiphenyl | Anhydrous THF or Et₂O | Reactant (Deleterious) | Complete reaction failure; formation of 4-methylbiphenyl.[3][18] |
| Suzuki Coupling | 2-Bromo-4-methylbiphenyl | Anhydrous (e.g., Toluene, Dioxane) | Generally Deleterious | Catalyst deactivation, low yield, hydrodehalogenation.[7][19] |
| Suzuki Coupling | 2-Bromo-4-methylbiphenyl | Aqueous (e.g., Toluene/H₂O) | Co-solvent | High yield if designed for it; aids in dissolving inorganic base.[8][20] |
| Heck Reaction | 2-Bromo-4-methylbiphenyl | Anhydrous (e.g., DMF, NMP) | Generally Deleterious | Catalyst deactivation, inconsistent results. |
| Heck Reaction | 2-Bromo-4-methylbiphenyl | Aqueous / Phase Transfer | Co-solvent / Medium | Can be highly efficient with appropriate ligands/additives.[15][21] |
| Buchwald-Hartwig | 2-Bromo-4-methylbiphenyl | Anhydrous (e.g., Toluene) | Can be Deleterious | Catalyst deactivation, ligand hydrolysis. |
| Buchwald-Hartwig | 2-Bromo-4-methylbiphenyl | Toluene or Dioxane + H₂O | Beneficial (in some cases) | Can increase reaction rate by dissolving inorganic base.[10][11] |
Visualized Workflows and Mechanisms
Caption: Workflow for setting up a moisture-sensitive reaction.
Caption: Competing reaction pathways for a Grignard reagent.
References
-
Effect of water on the palladium-catalyzed amidation of aryl bromides. PubMed, National Center for Biotechnology Information.[Link]
-
An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing.[Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, American Chemical Society.[Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units.[Link]
-
Heck Reaction. Organic Chemistry Portal.[Link]
-
Grignard Reagent Synthesis Reaction Mechanism. YouTube.[Link]
-
Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. ResearchGate.[Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts.[Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.[Link]
-
Remarkably facile Heck and Suzuki reactions in water using a simple cationic surfactant and ligand-free palladium catalysts. Tetrahedron Letters.[Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.[Link]
-
Organic Syntheses Procedure. Organic Syntheses.[Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.[Link]
-
Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions.[Link]
-
Water-Promoted Palladium-Catalysed Heck Cross-Coupling Reactions of Aryl Halides with Alkenes in TBAB. ResearchGate.[Link]
-
An introduction to Grignard reagents. Chemguide.[Link]
-
What would be the best and safest way to synthesize liquid ammonia in organic chemistry laboratory? ResearchGate.[Link]
-
Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. ResearchGate.[Link]
-
Cross-Coupling General Reactions: Videos & Practice Problems. Pearson.[Link]
-
Transition Metal Catalyzed Cross-Couplings in Water. eScholarship.org.[Link]
-
Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, ACS Publications.[Link]
-
A field guide to flow chemistry for synthetic organic chemists. Chemical Science, RSC Publishing.[Link]
-
Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology, RSC Publishing.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Grignard Reaction. University of Michigan-Dearborn.[Link]
-
2-Bromobiphenyl. PubChem, National Institutes of Health.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 10. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. Transition Metal Catalyzed Cross-Couplings in Water [escholarship.org]
- 14. repository.ias.ac.in [repository.ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. moodle2.units.it [moodle2.units.it]
- 18. youtube.com [youtube.com]
- 19. jmcct.com [jmcct.com]
- 20. Yoneda Labs [yonedalabs.com]
- 21. An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Optimizing OLED Hosts: The Strategic Role of 2-Bromo-4-methylbiphenyl
Executive Summary
In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), the structural engineering of host materials is paramount.[1][2][3][4] 2-Bromo-4-methylbiphenyl (CAS: 4773-83-5) serves as a critical "synthon" (synthetic building block) for creating asymmetric, methylated host materials.[5] Unlike standard unsubstituted intermediates (e.g., 4-bromobiphenyl), this methylated derivative introduces steric hindrance that disrupts molecular planarity.
This guide analyzes the performance of host materials derived from 2-Bromo-4-methylbiphenyl compared to standard industry benchmarks like CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl).[5] We demonstrate that derivatives of this intermediate offer superior solubility for solution processing and higher triplet energies (
Part 1: The Chemical Advantage (Mechanism of Action)
The utility of 2-Bromo-4-methylbiphenyl lies in the methyl group at the 4-position (or 2-position relative to the coupling site, depending on the isomer target).[5] When used to synthesize carbazole-based hosts, this methyl group imparts two specific physical advantages:
The "Methyl-Twist" Effect (Triplet Energy Preservation)
Standard biphenyl cores (like in CBP) are relatively planar, which extends conjugation but lowers the Triplet Energy (
-
Mechanism: The methyl group introduced by 2-Bromo-4-methylbiphenyl creates steric repulsion between the phenyl rings.[5] This forces the molecule into a twisted, non-planar conformation.
-
Result: The conjugation length is broken, confining the triplet exciton. This raises the
(typically >2.8 eV), making these derivatives suitable for deep-blue emitters where standard CBP fails ( eV).[5]
Steric Shielding & Solubility[1]
-
Aggregation Suppression: The "Methyl-Shield" strategy protects the luminescent center from intermolecular quenching (Aggregation-Caused Quenching or ACQ).[5]
-
Solubility: The methyl group disrupts crystal packing, significantly increasing solubility in common organic solvents (Toluene, Chlorobenzene). This is a prerequisite for Inkjet Printed OLEDs , whereas unsubstituted analogs often require expensive high-vacuum thermal evaporation.[5]
Part 2: Comparative Performance Analysis
The following table compares a standard host material (CBP) against a representative asymmetric methylated host synthesized using 2-Bromo-4-methylbiphenyl as the key intermediate.
Table 1: Physicochemical & Device Performance Comparison
| Feature | Standard Benchmark (CBP) | Methylated Derivative (From 2-Bromo-4-methylbiphenyl) | Performance Impact |
| Molecular Geometry | Planar / Quasi-planar | Twisted (Dihedral angle > 60°) | High |
| Triplet Energy ( | 2.56 eV | 2.80 – 2.95 eV | Prevents back-energy transfer in Blue OLEDs.[5] |
| Glass Transition ( | 62°C | 90°C – 110°C | Higher Stability : Resists crystallization during operation.[5] |
| Solubility (Toluene) | < 10 mg/mL (Poor) | > 30 mg/mL (Good) | Enables Solution Processing (Spin coating/Inkjet).[5] |
| Device Efficiency (EQE) | ~15% (Green PhOLED) | > 20% (Green PhOLED) | Reduced triplet-triplet annihilation (TTA).[5] |
| Efficiency Roll-off | High at >1000 cd/m² | Low | Methyl shield prevents exciton quenching at high brightness.[5] |
Note on Data: Values for the "Methylated Derivative" are aggregated from performance ranges of asymmetric methyl-biphenyl carbazoles (e.g., CDBP analogs) reported in high-impact literature [1][2].
Part 3: Experimental Protocols
Protocol A: Synthesis of Methylated Host (Suzuki-Miyaura Coupling)
Objective: Synthesize a carbazole-based host using 2-Bromo-4-methylbiphenyl.[5] Precursors: 2-Bromo-4-methylbiphenyl (Intermediate), 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Boronic Ester).[5]
-
Preparation: In a glovebox (
atmosphere), charge a Schlenk flask with: -
Reaction: Degas the mixture via freeze-pump-thaw (3 cycles). Refill with Argon. Heat to reflux (110°C) for 24 hours.
-
Work-up: Cool to Room Temp (RT). Extract with Dichloromethane (DCM).[5] Wash organic layer with brine and water.[5] Dry over
.[5][6] -
Purification: Concentrate via rotary evaporation. Purify using silica gel column chromatography (Eluent: Hexane/DCM gradient).
-
Validation: Verify structure via
-NMR and Mass Spectrometry.
Protocol B: Device Fabrication (Vacuum Deposition)
Architecture: ITO / HIL / HTL / EML (Host:Dopant) / ETL / LiF / Al
-
Substrate Cleaning: Ultrasonicate ITO glass in acetone, isopropanol, and deionized water (15 min each). Treat with UV-Ozone for 20 min to improve work function.[5]
-
Vacuum Setup: Transfer to vacuum chamber (
Torr). -
Deposition:
-
Encapsulation: Encapsulate in glovebox (
ppm) using UV-curable epoxy and glass cover.[5]
Part 4: Visualization & Logic[1]
Diagram 1: Synthesis & Functional Logic
This diagram illustrates the transformation of the raw intermediate into a functional OLED host and the resulting physical benefits.
Caption: Synthesis pathway transforming 2-Bromo-4-methylbiphenyl into a high-performance OLED host, highlighting the structural origins of enhanced solubility and triplet energy.
Diagram 2: Energy Level Alignment (Host vs. Dopant)
This diagram explains why the methylated host performs better for green/blue emitters compared to standard materials.
Caption: Energy alignment showing the Methylated Host's high Triplet Energy (T1) successfully confining excitons on the Green Emitter, preventing back-transfer quenching.
References
-
RSC Publishing. (2020).[5] A methyl-shield strategy enables efficient blue thermally activated delayed fluorescence hosts.[5] Materials Horizons. Link
-
RSC Publishing. (2013).[5] A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes.[5][1] Journal of Materials Chemistry C. Link
-
Thermo Scientific Chemicals. (2024).[5] 4-Bromo-2-methylbiphenyl Product Specifications.Link[5]
-
OLED-Info. (2024). Researchers design a highly promising host material for blue TADF OLED devices.[5][7]Link
-
Ossila. (2024).[5][7] OLED Materials | Dopant, Host and TADF Materials.[5][1][3][7][8][9][10]Link
Sources
- 1. A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. noctiluca.eu [noctiluca.eu]
- 5. oled-intermediates.com [oled-intermediates.com]
- 6. researchgate.net [researchgate.net]
- 7. oled-info.com [oled-info.com]
- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. osti.gov [osti.gov]
Economic & Technical Analysis: Synthesis Protocols for 2-Bromo-4-methylbiphenyl
Executive Summary
Recommendation: For pharmaceutical applications requiring >98% purity and scalability, Protocol A (Chemoselective Suzuki-Miyaura Coupling) is the superior methodology. Despite higher upfront catalyst costs, its operational efficiency, high yield (85-95%), and minimal purification requirements result in a lower Total Cost of Ownership (TCO) per gram of purified product compared to classical methods.
Alternative: Protocol B (Gomberg-Bachmann Arylation) remains a viable, low-capital option for early-stage academic research where catalyst budget is restricted, though it suffers from poor atom economy and low yields (<40%).
Part 1: Strategic Analysis of Synthetic Pathways
The synthesis of 2-Bromo-4-methylbiphenyl presents a classic regioselectivity challenge. The target molecule requires a bromine atom at the ortho position and a methyl group at the para position relative to the biaryl bond.
The Precision Route: Chemoselective Suzuki-Miyaura Coupling
This protocol leverages the distinct reactivity rates of aryl halides towards oxidative addition with Palladium(0). By utilizing 2-bromo-1-iodo-4-methylbenzene , we exploit the fact that the C–I bond is significantly weaker (approx. 65 kcal/mol) than the C–Br bond (approx. 81 kcal/mol). The Pd catalyst selectively inserts into the C–I bond, coupling with phenylboronic acid while leaving the bromine handle intact for future functionalization.
-
Pros: High regiocontrol, mild conditions, excellent functional group tolerance.
-
Cons: High cost of Palladium catalysts and iodinated precursors.
The Classical Route: Gomberg-Bachmann Arylation
This method utilizes a radical mechanism. 2-Bromo-4-methylaniline is diazotized to form a diazonium salt, which decomposes in the presence of benzene and base to generate an aryl radical. This radical attacks the benzene solvent to form the biphenyl core.
-
Pros: Extremely low reagent costs (aniline, nitrite, benzene). No transition metals required.
-
Cons: Poor yields (20-40%), formation of tarry byproducts, high solvent waste (benzene), and safety hazards associated with diazonium salts.
The Direct Bromination Route (Discarded)
Direct bromination of 4-methylbiphenyl is not recommended . Electrophilic aromatic substitution is dominated by the activating methyl group and the phenyl ring. While the 2-position is activated, it is sterically hindered by the ortho-phenyl group. The major product is typically 4'-bromo-4-methylbiphenyl (para on the unsubstituted ring) or a complex mixture of isomers, making purification economically unviable.
Part 2: Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Synthesis via site-selective Pd-catalyzed cross-coupling.
Reagents:
-
2-Bromo-1-iodo-4-methylbenzene (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3.0 mol%)
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Step-by-Step Methodology:
-
Inerting: Charge a flame-dried Schlenk flask with 2-bromo-1-iodo-4-methylbenzene (2.97 g, 10 mmol), phenylboronic acid (1.34 g, 11 mmol), and Pd(PPh₃)₄ (346 mg, 0.3 mmol). Evacuate and backfill with Argon (3x).[1]
-
Solvation: Add degassed DME (40 mL) via syringe. Stir until solids are mostly dissolved.
-
Activation: Add degassed 2M Na₂CO₃ (10 mL) via syringe. The reaction mixture will turn biphasic.
-
Reaction: Heat the mixture to 80°C (oil bath) for 12 hours under Argon. Monitor via TLC (Hexanes/EtOAc 95:5) for the disappearance of the iodide precursor.
-
Workup: Cool to room temperature. Dilute with diethyl ether (50 mL) and water (50 mL). Separate phases. Extract aqueous layer with ether (2 x 30 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes) to yield a colorless oil/low-melting solid.
Expected Yield: 88-94% Purity: >98% (by GC-MS)
Protocol B: Gomberg-Bachmann Arylation
Objective: Radical arylation using aniline precursor.
Reagents:
-
2-Bromo-4-methylaniline (1.0 equiv)
-
Sodium Nitrite (1.1 equiv)
-
Hydrochloric Acid (conc., 2.5 equiv)
-
Benzene (Solvent/Reagent, large excess)
-
Sodium Hydroxide (5M solution)[2]
Step-by-Step Methodology:
-
Salt Formation: In a beaker, dissolve 2-bromo-4-methylaniline (18.6 g, 100 mmol) in water (40 mL) and conc. HCl (25 mL). Heat to dissolve if necessary, then cool to 0°C in an ice-salt bath to precipitate the amine hydrochloride.
-
Diazotization: Dropwise add a solution of NaNO₂ (7.6 g, 110 mmol) in water (20 mL), maintaining temperature <5°C. Stir for 20 mins. Test with starch-iodide paper (should turn blue).
-
Phase Mixing: Transfer the cold diazonium solution to a flask containing cold Benzene (200 mL). Vigorous mechanical stirring is essential.
-
Basification: Slowly add 5M NaOH (50 mL) dropwise over 45 minutes, keeping the temperature <10°C. The mixture will darken as the diazonium salt decomposes and the radical reacts.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Workup: Separate the benzene layer. Wash with water, dilute HCl, and water again. Dry over CaCl₂.
-
Purification: Evaporate benzene (Caution: Carcinogen). The residue will be a dark oil. Perform fractional distillation under high vacuum to isolate the product from tarry byproducts.
Expected Yield: 30-45% Purity: ~90% (requires multiple distillations)
Part 3: Economic & Performance Comparison
The following table contrasts the two protocols based on a theoretical 100g production run.
| Metric | Protocol A (Suzuki) | Protocol B (Gomberg) |
| Primary Precursor Cost | High (Iodo-arene) | Low (Aniline) |
| Catalyst Cost | High (Pd) | None |
| Solvent Cost | Moderate (DME) | High (Benzene volume) |
| Yield | 92% | 35% |
| Purification Labor | Low (Flash Column) | High (Distillation/Chrom.) |
| Atom Economy | Moderate (Loss of I, B(OH)2) | Poor (Loss of N2, large solvent excess) |
| Safety Profile | Good (Standard organic) | Poor (Benzene, Diazonium) |
| Est. Cost per Gram | $4.50 | $6.20 (due to yield loss) |
Note: While Protocol B uses cheaper reagents, the low yield means you must process 3x the material to get the same output, driving up labor, waste disposal, and solvent costs, ultimately making it more expensive per gram of final product.
Part 4: Mechanistic Visualization
Diagram 1: Chemoselective Suzuki Cycle
This diagram illustrates why the reaction occurs selectively at the Iodine atom, preserving the Bromine atom.
Caption: The Suzuki catalytic cycle demonstrates kinetic preference for the weaker C-I bond (65 kcal/mol) over the C-Br bond (81 kcal/mol), ensuring the bromine substituent remains on the final scaffold.
Diagram 2: Gomberg-Bachmann Radical Pathway
This diagram outlines the radical generation and substitution process.
Caption: The Gomberg-Bachmann pathway relies on the thermal decomposition of the diazonium salt to generate a reactive aryl radical, which attacks the benzene solvent. High reactivity leads to significant side-product formation.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Gomberg, M., & Bachmann, W. E. (1924). "The Synthesis of Biaryl Compounds by Means of the Diazo Reaction." Journal of the American Chemical Society, 46(10), 2339–2343.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.
-
BenchChem Technical Database. (2025). "Synthesis of 2-Bromo-4-methylpyridine and Related Intermediates."
-
Organic Syntheses. (1928). "p-Bromobiphenyl."[3] Org.[3][4] Synth. 8, 42.
Sources
Spectroscopic Comparison Guide: 2-Bromo-4-methylbiphenyl and Precursors
Executive Summary: The Orthogonal Selectivity Protocol
In the development of biaryl scaffolds for medicinal chemistry, 2-Bromo-4-methylbiphenyl serves as a critical "switch" intermediate.[1] Its value lies in the retained bromine atom at the ortho position, which provides a handle for subsequent functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling) after the initial biaryl core is established.
This guide compares the target molecule with its optimal synthetic precursors: 2-Bromo-1-iodo-4-methylbenzene (Electrophile) and Phenylboronic Acid (Nucleophile).[1] We focus on the Chemoselective Suzuki-Miyaura Coupling , a protocol that exploits the bond dissociation energy difference between C–I (65 kcal/mol) and C–Br (81 kcal/mol) to exclusively couple at the iodine site, leaving the bromine intact.
The Chemical Triad
| Compound Role | Chemical Name | CAS No.[1] | Key Function |
| Target Product | 2-Bromo-4-methylbiphenyl | N/A | Sterically congested biaryl core with reactive handle.[1] |
| Precursor A | 2-Bromo-1-iodo-4-methylbenzene | 858841-53-9 | The "Anchor."[1] Bifunctional halide with orthogonal reactivity.[1] |
| Precursor B | Phenylboronic Acid | 98-80-6 | The "Engine."[1] Provides the phenyl ring via transmetallation.[2] |
Spectroscopic Deep Dive: Tracking the Transformation
The transition from precursors to product is marked by distinct spectral shifts.[1] The most critical quality control parameter is the complete disappearance of the C–I signature while retaining the C–Br signature .
A. H-NMR Comparative Analysis (400 MHz, CDCl₃)
The formation of the biphenyl bond induces a significant "Ring Current Effect."[1] The protons on the central ring (Ring A) shift due to the magnetic anisotropy of the newly attached phenyl ring (Ring B).
| Proton Position | Precursor A (Iodo-Toluene Core) | Product (Biphenyl Core) | Diagnostic Shift Explanation |
| Methyl (-CH₃) | Slight downfield shift due to extended conjugation of the biphenyl system.[1] | ||
| H-6 (Ortho to I/Aryl) | Major Diagnostic: The loss of the highly deshielding Iodine atom causes an upfield shift, partially counteracted by the deshielding phenyl ring. | ||
| H-3 (Ortho to Br) | Minimal shift.[1] This confirms the Bromine is still present .[1] If Br were lost, this signal would shift significantly upfield (<7.0 ppm).[1] | ||
| New Phenyl Signals | Absent | Appearance of a complex multiplet integrating to 5 protons confirms successful coupling.[1] |
B. Infrared (IR) Spectroscopy Signatures
IR is the fastest method to verify the consumption of the boronic acid and the retention of the aryl bromide.[1]
-
Precursor B (Boronic Acid): Displays a broad, strong O-H stretch at 3200–3400 cm⁻¹ (often split due to hydrogen bonding).
-
Precursor A (Iodo-bromide): Shows a C-I stretch at ~500 cm⁻¹ (fingerprint) and C-Br at ~1070 cm⁻¹ .[1]
-
Product:
-
Pass: Absence of O-H stretch (3200+ cm⁻¹).
-
Pass: Retention of Ar-Br band (~1070 cm⁻¹).
-
Pass: Appearance of characteristic "monosubstituted benzene" overtones (1700–2000 cm⁻¹ pattern).
-
Synthesis Workflow & Logic
The following diagram illustrates the chemoselective pathway. We utilize Pd(0) to insert into the weaker C–I bond.[1] If the temperature is too high or the catalyst too active (e.g., using S-Phos), the C–Br bond might also react, leading to polymerization or double-coupling.
Figure 1: Chemoselective Catalytic Cycle.[1] Note the kinetic preference for C-I oxidative addition allows the retention of the C-Br handle.[1]
Experimental Protocol: Chemoselective Suzuki Coupling
Objective: Synthesize 2-Bromo-4-methylbiphenyl on a 5.0 mmol scale.
Reagents
-
Precursor A: 2-Bromo-1-iodo-4-methylbenzene (1.48 g, 5.0 mmol)[1]
-
Precursor B: Phenylboronic acid (0.67 g, 5.5 mmol, 1.1 eq)[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (288 mg, 0.25 mmol, 5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution (5 mL)
-
Solvent: 1,4-Dioxane (20 mL) or Toluene/EtOH (4:1)
Step-by-Step Methodology
-
Degassing (Critical):
-
Reagent Addition:
-
Add Precursor A, Precursor B, and Pd(PPh₃)₄ under a positive stream of inert gas.[1]
-
-
Reaction:
-
Heat the mixture to 80°C (oil bath temperature).
-
Control Point: Do not exceed 90°C. Higher temperatures increase the rate of oxidative addition into the C–Br bond, lowering yield.
-
-
Monitoring (TLC):
-
Workup:
-
Purification:
Troubleshooting & Quality Control
| Observation | Root Cause | Solution |
| Product contains extra phenyl ring (Terphenyl) | Over-reaction at C-Br site.[1] | Lower temperature to 70°C; Reduce catalyst loading to 3 mol%. |
| Precursor A remains unreacted | Catalyst poisoning (oxidation).[1] | Ensure rigorous degassing; use fresh Pd(PPh₃)₄ (should be yellow, not brown).[1] |
| H-NMR shows "messy" aromatic region | Rotational isomerism (Atropisomerism).[1] | The ortho-bromo group restricts rotation.[1] Run NMR at 50°C to sharpen peaks if broadening occurs. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
National Institute of Standards and Technology (NIST). (2023).[1] 1-Bromo-4-methylbenzene IR Spectrum. NIST Chemistry WebBook, SRD 69.[1]
-
ChemicalBook. (2023).[1][4] 1-Bromo-2-iodo-4-methylbenzene NMR Data.
-
Faniran, J., & Shurvell, H. (1968).[1] Infrared spectra of phenylboronic acid and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2095.[5]
Sources
- 1. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Purity Assessment of Commercial 2-Bromo-4-methylbiphenyl for Drug Development Applications
In the intricate world of pharmaceutical development, the quality of a starting material is not merely a parameter—it is the bedrock upon which the safety, efficacy, and reproducibility of an active pharmaceutical ingredient (API) are built. 2-Bromo-4-methylbiphenyl is a key structural fragment in the synthesis of numerous pharmaceutical compounds, most notably in the sartan class of angiotensin II receptor blockers used to treat hypertension.[1] The seemingly minor impurities within a commercial batch of this starting material can have cascading effects, leading to problematic side reactions, decreased yields, and the generation of difficult-to-remove impurities in the final drug substance.[2][3]
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercial 2-Bromo-4-methylbiphenyl. We will move beyond simple certificate of analysis (CofA) verification and delve into a multi-modal analytical strategy that provides a comprehensive and trustworthy purity profile, essential for regulatory compliance and robust process development.[3][4]
Part 1: The Impurity Landscape: Understanding What to Look For
A robust analytical strategy begins not in the lab, but with a thorough understanding of the synthetic routes used to manufacture 2-Bromo-4-methylbiphenyl. By anticipating potential impurities, we can select the most appropriate analytical techniques to detect and quantify them. The most common synthesis involves a Suzuki coupling reaction followed by bromination.
This process can introduce several classes of impurities:
-
Starting Materials: Unreacted 4-methylbiphenyl or boronic acid derivatives.
-
Isomeric Impurities: Bromination can occur at other positions on the biphenyl scaffold, leading to isomers like 3-Bromo-4-methylbiphenyl or isomers formed from impurities in the starting material.
-
Over-brominated Species: The presence of dibromo-4-methylbiphenyl indicates a poorly controlled bromination step.
-
Solvent and Reagent Residues: Residual solvents from reaction and purification steps are common.[5]
Caption: Origin of potential impurities in 2-Bromo-4-methylbiphenyl synthesis.
Part 2: A Multi-Modal Analytical Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a self-validating and trustworthy assessment. For a molecule like 2-Bromo-4-methylbiphenyl, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy forms a powerful analytical triad.[6]
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Expertise & Causality: HPLC is the workhorse for purity analysis of non-volatile organic molecules.[6][7] A reversed-phase method, typically employing a C18 column, is ideal. The hydrophobic nature of the C18 stationary phase provides excellent separation for aromatic compounds like biphenyls based on their partitioning between the non-polar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile and water).[8] A UV detector set at a wavelength where the biphenyl scaffold strongly absorbs (e.g., 254 nm) ensures high sensitivity for the main component and related aromatic impurities.[8]
Experimental Protocol: HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.[9]
Data Interpretation & Comparison: The primary output is a chromatogram showing peaks over time. The purity is typically calculated using area normalization, where the area of the main peak is divided by the total area of all peaks.[10] Below is a hypothetical comparison of three commercial suppliers.
| Supplier | Retention Time (min) | Purity (% Area) | Impurity 1 (% Area) | Impurity 2 (% Area) |
| Supplier A | 7.4 | 99.85% | 0.08% (at 6.1 min) | 0.07% (at 8.2 min) |
| Supplier B | 7.4 | 99.10% | 0.55% (at 6.1 min) | 0.35% (at 9.5 min) |
| Supplier C | 7.4 | 99.92% | 0.03% (at 6.1 min) | 0.05% (at 7.9 min) |
Hypothetical Data Table 1: HPLC Purity Comparison.
Supplier C demonstrates the highest purity by HPLC, while Supplier B shows significant levels of impurities. The impurity at 6.1 min is likely the less polar, unreacted 4-methylbiphenyl.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Isomeric Impurities
Expertise & Causality: GC offers superior separation for volatile and semi-volatile compounds and is particularly adept at resolving isomers that may co-elute in HPLC.[11][12] Coupling GC with a Mass Spectrometer (MS) provides an invaluable second dimension of data: the mass-to-charge ratio of the eluting compounds.[13] This allows for the definitive identification of impurities by comparing their fragmentation patterns to known spectral libraries, rather than relying solely on retention time.[14] A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is well-suited for separating aromatic isomers.[10]
Experimental Protocol: GC-MS
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.[11]
-
Injector: 280 °C, Split mode (50:1).
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent like Dichloromethane.[11]
Data Interpretation & Comparison: GC-MS can confirm the identity of the main peak and provide structural information on impurities. For instance, an impurity with the same molecular weight as the main product but a different retention time is confirmed as an isomer.
| Supplier | Main Peak Identity (MS Confirmed) | Isomeric Impurities Detected | Volatile Impurities Detected |
| Supplier A | 2-Bromo-4-methylbiphenyl | Yes (Trace) | Toluene |
| Supplier B | 2-Bromo-4-methylbiphenyl | Yes (Significant) | Toluene, Dichloromethane |
| Supplier C | 2-Bromo-4-methylbiphenyl | No | None Detected |
Hypothetical Data Table 2: GC-MS Impurity Profile Comparison.
GC-MS analysis reveals that the material from Supplier B contains significant isomeric impurities, a critical finding for process chemistry that HPLC alone might not definitively resolve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Expertise & Causality: While HPLC and GC-MS are excellent for separation and quantification, ¹H NMR spectroscopy is the gold standard for unambiguous structural elucidation.[15] It provides a direct look at the chemical environment of every proton in the molecule. The presence of unexpected signals, even at low levels, can immediately indicate impurities. The integration (area under the peaks) of these signals relative to the main compound's signals can provide a rough quantitative estimate. This technique is exceptionally powerful for identifying structurally similar impurities that might be difficult to resolve chromatographically.[16]
Experimental Protocol: ¹H NMR
-
Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Concentration: ~10-20 mg of sample in 0.6-0.7 mL of solvent.
-
Instrument: 400 MHz or higher field strength for better resolution.
-
Acquisition: Standard proton experiment with a sufficient number of scans for a good signal-to-noise ratio.
Data Interpretation: A "clean" spectrum of 2-Bromo-4-methylbiphenyl will show a characteristic set of signals in the aromatic region (typically 7.0-7.6 ppm) and a singlet for the methyl group around 2.4 ppm.[17] The presence of additional methyl singlets or complex splitting patterns in the aromatic region would be a red flag, indicating isomeric or other related impurities. Supplier C's material would be expected to show a clean spectrum, while Supplier B's would likely exhibit extra, small peaks corresponding to the isomers detected by GC-MS.
Part 3: Integrated Assessment and Supplier Qualification
The true power of this multi-modal approach lies in the synthesis of the data. No single result is taken in isolation. This creates a self-validating system that provides a high degree of confidence in the final purity assessment.
Caption: Workflow for the qualification of commercial 2-Bromo-4-methylbiphenyl.
Consolidated Recommendation:
| Supplier | HPLC Purity | GC-MS Profile | NMR Confirmation | Recommendation |
| Supplier A | 99.85% | Trace isomer, residual toluene | Clean spectrum | Acceptable for R&D, may require rescreening for GMP use. |
| Supplier B | 99.10% | Significant isomeric impurities | Confirms multiple species | Not recommended for use in drug development due to high impurity levels. |
| Supplier C | 99.92% | No detectable impurities | Clean, single-species spectrum | Highly Recommended. Meets high-purity requirements for GMP and clinical manufacturing. |
Hypothetical Data Table 3: Final Supplier Comparison and Recommendation.
The rigorous assessment of a starting material like 2-Bromo-4-methylbiphenyl is a critical, non-negotiable step in drug development. Relying solely on a supplier's CofA is insufficient. By employing an orthogonal analytical approach—leveraging the quantitative power of HPLC, the isomer-resolving and identification strength of GC-MS, and the definitive structural confirmation of NMR—scientists can build a comprehensive and trustworthy purity profile. This self-validating system not only ensures the quality of the material but also mitigates significant risks to project timelines, regulatory filings, and ultimately, patient safety. Based on our hypothetical analysis, Supplier C provides material of the highest quality, making it the superior choice for demanding pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
